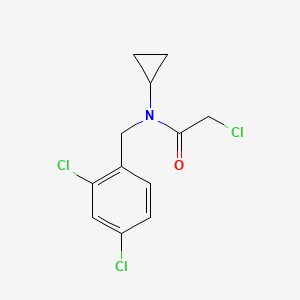2-Chloro-N-cyclopropyl-N-(2,4-dichloro-benzyl)-acetamide
CAS No.:
Cat. No.: VC13468578
Molecular Formula: C12H12Cl3NO
Molecular Weight: 292.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H12Cl3NO |
|---|---|
| Molecular Weight | 292.6 g/mol |
| IUPAC Name | 2-chloro-N-cyclopropyl-N-[(2,4-dichlorophenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C12H12Cl3NO/c13-6-12(17)16(10-3-4-10)7-8-1-2-9(14)5-11(8)15/h1-2,5,10H,3-4,6-7H2 |
| Standard InChI Key | CMMYHDCDVKDJMD-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)CCl |
| Canonical SMILES | C1CC1N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)CCl |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound’s IUPAC name is 2-chloro-N-cyclopropyl-N-[(2,4-dichlorophenyl)methyl]acetamide, reflecting its three distinct functional groups:
-
Chloroacetamide backbone: A central acetamide group with a chlorine substituent at the α-position.
-
Cyclopropyl group: A three-membered saturated ring attached to the nitrogen atom.
-
2,4-Dichlorobenzyl moiety: A benzyl group substituted with chlorine atoms at the 2- and 4-positions on the aromatic ring.
The molecular structure is characterized by rotational flexibility around the N–C bonds, which influences its conformational stability and interactions with biological targets .
Table 1: Key Molecular Properties
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): NMR spectra reveal distinct signals for the cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).
-
Mass Spectrometry (MS): The molecular ion peak at m/z 292.6 confirms the molecular weight, with fragmentation patterns indicating cleavage of the acetamide and benzyl groups.
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a two-step nucleophilic substitution process:
-
Formation of the cyclopropyl-benzylamine intermediate:
-
Reaction of cyclopropylamine with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., ).
-
Conditions: Dichloromethane, 25–40°C, 12–24 hours.
-
-
Acetylation with chloroacetyl chloride:
-
The intermediate is treated with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) under inert atmosphere.
-
Yield: ~65–75% after purification via column chromatography.
-
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 30–35°C | Maximizes SN2 efficiency |
| Solvent | THF | Enhances nucleophilicity |
| Base | Triethylamine | Reduces side reactions |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to improve scalability and reduce byproduct formation. Key challenges include managing exothermic reactions and ensuring high purity (>98%) for pharmaceutical applications .
Physicochemical Properties
Solubility and Stability
-
Solubility: Sparingly soluble in water (0.2 mg/mL at 25°C); highly soluble in polar aprotic solvents (e.g., DMSO, DMF).
-
Stability: Degrades under UV light via radical-mediated pathways, necessitating storage in amber vials at –20°C under nitrogen .
Applications in Scientific Research
Pharmaceutical Intermediate
The compound is a precursor in the synthesis of antifungal and antiparasitic agents. Its dichlorobenzyl group enhances lipophilicity, facilitating membrane penetration in target organisms .
Table 3: Comparative Bioactivity of Analogues
| Compound | Target Organism (MIC, μg/mL) | Reference |
|---|---|---|
| 2-Chloro-N-(4-chlorophenyl)acetamide | T. asteroides (6.25) | |
| 2,4-Dichloroacetanilide | Candida albicans (12.5) |
Agrochemical Development
Used in herbicide formulations, the compound’s chloro groups act as electrophilic sites for binding to plant acetyl-CoA carboxylase (ACCase) .
Biological Activity and Mechanism
Enzymatic Inhibition
-
Targets: Fungal cytochrome P450 enzymes (CYP51) and bacterial dihydrofolate reductase (DHFR) .
-
Mode of Action: The chloroacetamide moiety acts as a Michael acceptor, forming covalent bonds with cysteine residues in active sites .
Cytotoxicity Profiles
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume